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molecular formula C6H6ClNO2S B1593418 Methyl 2-(chloromethyl)thiazole-4-carboxylate CAS No. 321371-29-3

Methyl 2-(chloromethyl)thiazole-4-carboxylate

Cat. No. B1593418
M. Wt: 191.64 g/mol
InChI Key: SRDRWIMXEFYHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365225B2

Procedure details

Sodium methoxide (25% w/w in MeOH (44.62 g, 206.5 mmol)) was added slowly, (over 55 min.) whilst maintaining the temperature between 0 and 10° C., to ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate (50.0 g, 206.5 mmol) in 50 mL of MeOH. An additional 50 mL of MeOH was added and stirred for 1 h. keeping the temperature below 10° C. DCM (125 mL) and water (71 mL) was added to the mixture and the organic layer was separated. The aqueous layer was extracted with a further 71 mL of DCM. The combined organic layers was dried over MgSO4 and evaporated in vacuo to give the crude product (34.6 g, 87%).
Name
Sodium methoxide
Quantity
44.62 g
Type
reactant
Reaction Step One
Name
ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Quantity
71 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][CH:5](Cl)[C:6]1[S:7][CH2:8][CH:9]([C:11]([O:13][CH2:14]C)=[O:12])[N:10]=1.C(Cl)Cl.O>CO>[Cl:4][CH2:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
44.62 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Quantity
50 g
Type
reactant
Smiles
ClC(C=1SCC(N1)C(=O)OCC)Cl
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
71 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(over 55 min.) whilst maintaining the temperature between 0 and 10° C.
Duration
55 min
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a further 71 mL of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1SC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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